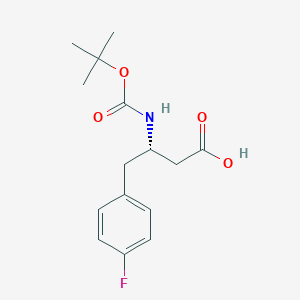

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

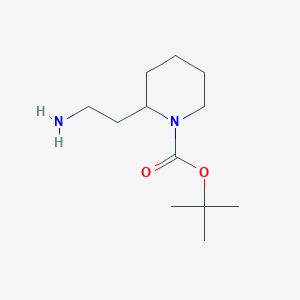

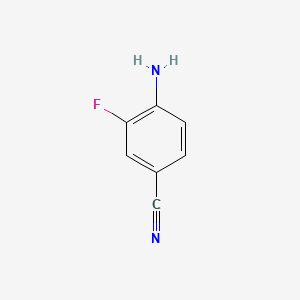

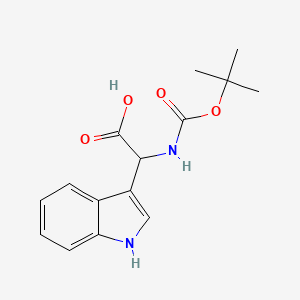

“(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 218608-97-0. It has a molecular weight of 297.33 and its IUPAC name is (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 . This indicates that the compound has a chiral center at the 3rd carbon atom, which is part of the reason for its “(S)” designation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Chemical Transformations

The tert-butyl group in this compound plays a significant role in chemical transformations. Its unique reactivity pattern, due to its crowded nature, is highlighted by summarizing characteristic applications .

Biosynthetic and Biodegradation Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways . It can be used in biocatalytic processes .

Pharmaceutical Applications

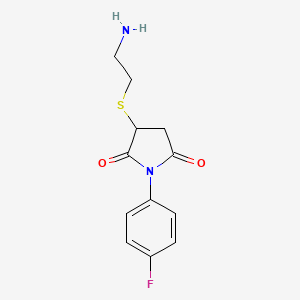

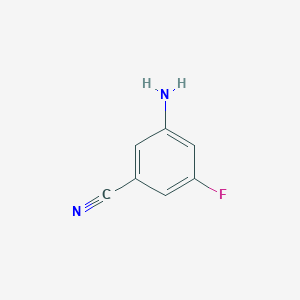

Fluorinated phenylalanines, such as the one present in this compound, have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Topography Imaging of Tumor Ecosystems

The compound can be used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

Protein and Peptide Stability

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

Modulation of Bioactive Properties

The replacement of hydrogen by fluorine in this compound has been used in the development to improve the biophysical and chemical properties of bioactives . Such tuning in properties arises from the small size of fluorine, the next in size to hydrogen .

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

properties

IUPAC Name |

(3S)-4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGMJLZICKHWIR-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375836 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid | |

CAS RN |

218608-97-0 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.